molecular formula C18H18N4O2 B2719036 4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile CAS No. 2034439-06-8

4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2719036
CAS No.: 2034439-06-8
M. Wt: 322.368
InChI Key: SYYHCLNJNFJVSP-UHFFFAOYSA-N
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Description

4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile is a versatile chemical compound with significant potential in scientific research. This compound is known for its diverse applications, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and mechanisms.

    Industry: It can be used in the production of various materials and chemicals

Mechanism of Action

The mechanism of action of 4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-((3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile
  • Other piperidine derivatives with similar structural features

Uniqueness

4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

4-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13-4-9-17(21-20-13)24-16-3-2-10-22(12-16)18(23)15-7-5-14(11-19)6-8-15/h4-9,16H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYHCLNJNFJVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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